molecular formula C18H20ClN3O B281884 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No. B281884
M. Wt: 329.8 g/mol
InChI Key: KAPIQUUTKCMMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid that is commonly used in scientific research. This compound is known for its potent effects on the endocannabinoid system, which has led to its widespread use in the study of this important physiological system.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its binding to CB1 and CB2 receptors. This binding activates various signaling pathways within the body, which can lead to a wide range of physiological and biochemical effects. Some of the effects of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide include analgesia, sedation, and anti-inflammatory activity.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. Some of these effects include the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of immune cell function. Additionally, 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been shown to have analgesic and sedative effects, which make it a valuable tool for the study of pain and sleep disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide in lab experiments is its potency and specificity. This compound has a high affinity for CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. However, one of the main limitations of using 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is its potential for off-target effects. This compound can interact with other receptors and signaling pathways in the body, which can complicate its use in certain experiments.

Future Directions

There are many potential future directions for the study of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide. One area of interest is the development of new synthetic cannabinoids that have improved potency and specificity for CB1 and CB2 receptors. Additionally, there is a need for more research into the long-term effects of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide on the endocannabinoid system and other physiological systems in the body. Finally, there is a need for more research into the potential therapeutic applications of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, particularly in the areas of pain management and sleep disorders.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves the reaction of 4-chlorophenylpiperazine with 4-methylbenzoyl chloride in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is widely used in scientific research due to its potent effects on the endocannabinoid system. This compound has been shown to bind to both CB1 and CB2 receptors, which are the two main receptors that mediate the effects of endocannabinoids in the body. This makes it a valuable tool for studying the physiological and biochemical effects of endocannabinoids.

properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H20ClN3O/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23)

InChI Key

KAPIQUUTKCMMQV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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